molecular formula C13H11N3OS B5592572 4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol

4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol

Cat. No.: B5592572
M. Wt: 257.31 g/mol
InChI Key: WEKQMPHSEGOSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol is a useful research compound. Its molecular formula is C13H11N3OS and its molecular weight is 257.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.06228316 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Compounds derived from the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold, including the one , have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory activity is significant for anticancer research. For example, a study demonstrated that a compound similar to the one was the most potent dual inhibitor of human TS and human DHFR known at the time (Gangjee et al., 2008).

Antioxidant Activity

Another research application is in the field of antioxidant activity. Derivatives of thieno[2,3-d]pyrimidine have been synthesized and screened for their in vitro antioxidant activity. Compounds with electron-donating substituents on the thienopyrimidine ring demonstrated significant radical scavenging activity (Kotaiah et al., 2012).

Antimicrobial Activities

Additionally, derivatives of thieno[2,3-d]pyrimidine, including structures similar to the one , have been explored for their antimicrobial activities. For instance, a study synthesized novel derivatives that exhibited antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Behalo, 2008).

Anticancer Activity

In the field of cancer research, various thieno[2,3-d]pyrimidine derivatives have shown potential as antitumor agents. For example, some synthesized compounds exhibited antimicrobial activity against strains of bacteria and fungi, and also demonstrated potential as anticancer agents (Vlasov et al., 2018).

Future Directions

The future directions for research on “4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol” could include further investigation into its synthesis, characterization, and potential biological activities. Given the known activities of other thieno[2,3-d]pyrimidines, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-8-6-11-12(14-7-15-13(11)18-8)16-9-2-4-10(17)5-3-9/h2-7,17H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKQMPHSEGOSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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